molecular formula C6H12O5 B147802 Methyl alpha-D-xylopyranoside CAS No. 91-09-8

Methyl alpha-D-xylopyranoside

Cat. No. B147802
CAS RN: 91-09-8
M. Wt: 164.16 g/mol
InChI Key: ZBDGHWFPLXXWRD-MOJAZDJTSA-N
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Description

Methyl alpha-D-xylopyranoside is a chemical compound with the molecular formula C6H12O5 . It has a molecular weight of 164.157 g/mol . It is also known by other names such as alpha-d-xylopyranoside, methyl, methyl a-d-xylopyranoside, 2s,3r,4s,5r-2-methoxyoxane-3,4,5-triol, 1-o-methyl-alpha-d-xylopyranoside, beta-methyl-d-xyloside, methyl beta-d-xylopyranoside, methyl-alpha-d-xylopyranoside, alpha methyl-d-xyloside, and methyl, a-d-xylopyranoside .


Molecular Structure Analysis

The IUPAC name for Methyl alpha-D-xylopyranoside is (2S,3R,4S,5R)-2-methoxyoxane-3,4,5-triol . The SMILES representation is COC1C(C(C(CO1)O)O)O . The compound contains a total of 23 bonds, including 11 non-H bonds, 1 rotatable bond, 1 six-membered ring, 3 hydroxyl groups, 3 secondary alcohols, and 2 ethers (aliphatic) .


Physical And Chemical Properties Analysis

Methyl alpha-D-xylopyranoside is a white to off-white or slightly grayish crystalline powder . It is soluble in water . The optical rotation is +154° (c=10 in Water) .

Scientific Research Applications

Safety and Hazards

Methyl alpha-D-xylopyranoside is recommended for research use only . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

Future Directions

β-Xylopyranosides, a related compound, have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications . They have been used as activators in the biosynthesis of glycosaminoglycans, for enzyme inhibition, and as surfactants . This suggests potential future directions for the study and application of Methyl alpha-D-xylopyranoside.

Mechanism of Action

Target of Action

Methyl alpha-D-xylopyranoside, also known as (2S,3R,4S,5R)-2-methoxyoxane-3,4,5-triol, is a synthetic compound . It primarily targets carbohydrate structures in biological systems . These structures play a crucial role in various biological functions, including cell-cell interactions, immune responses, and pathogen recognition .

Mode of Action

The compound interacts with its targets through glycosidic linkages , forming a part of complex carbohydrate structures . It can also act as an activator in the biosynthesis of glycosaminoglycans . The exact mode of action is still under investigation.

Biochemical Pathways

Methyl alpha-D-xylopyranoside is involved in the biosynthesis of glycosaminoglycans , a group of complex carbohydrates that play a vital role in cellular functions . It can also influence the activity of enzymes like acetylxylan esterase , which is involved in carbohydrate metabolism .

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability.

Result of Action

The action of Methyl alpha-D-xylopyranoside can lead to changes in the structure and function of glycosaminoglycans, influencing various cellular processes . It can also affect the activity of certain enzymes, potentially altering metabolic pathways .

Action Environment

The action of Methyl alpha-D-xylopyranoside can be influenced by various environmental factors. For instance, the presence of other organic solvents can affect its interaction with enzymes . More research is needed to fully understand how environmental conditions impact the efficacy and stability of this compound.

properties

IUPAC Name

(2S,3R,4S,5R)-2-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDGHWFPLXXWRD-MOJAZDJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883270
Record name .alpha.-D-Xylopyranoside, methyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl alpha-D-xylopyranoside

CAS RN

91-09-8
Record name Methyl α-D-xylopyranoside
Source CAS Common Chemistry
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Record name alpha-D-Xylopyranoside, methyl
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Record name .alpha.-D-Xylopyranoside, methyl
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Record name .alpha.-D-Xylopyranoside, methyl
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Record name Methyl α-D-xylopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Methyl α-D-xylopyranoside in studying α-D-xylosidases?

A1: While Methyl α-D-xylopyranoside serves as a substrate for some α-D-xylosidases, the provided research highlights a key difference between two types of this enzyme. The study on Aspergillus flavus MO-5 revealed that α-D-xylosidase I hydrolyzes Methyl α-D-xylopyranoside, whereas α-D-xylosidase II does not []. This substrate specificity helps distinguish between different α-D-xylosidase enzymes and understand their distinct roles and mechanisms.

Q2: How do the α-D-xylosidases from Aspergillus flavus and Penicillium wortmannii differ in their activity towards Methyl α-D-xylopyranoside?

A2: The research indicates that the purified intracellular α-D-xylosidase from Penicillium wortmannii IFO 7237 did not show any hydrolytic activity towards Methyl α-D-xylopyranoside (α-MX) []. Conversely, α-D-xylosidase I from Aspergillus flavus MO-5 can hydrolyze this compound []. This difference highlights the diversity in substrate specificity even within enzymes classified as α-D-xylosidases from different fungal species.

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